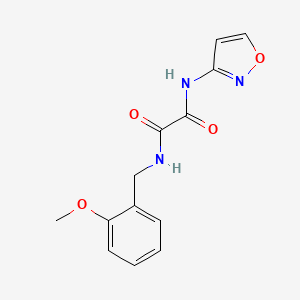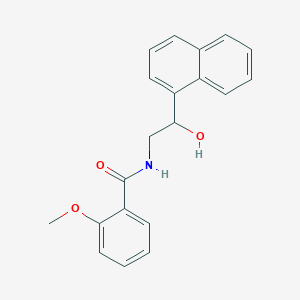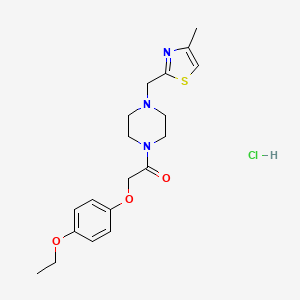
N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with isoxazole and benzyl groups, such as the one you mentioned, are often used in scientific research due to their unique structure . They can have diverse applications, such as in drug development, molecular biology studies, and medicinal chemistry investigations.
Molecular Structure Analysis
The molecular structure of “N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide” would likely be complex due to the presence of isoxazole and benzyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide” would depend on its molecular structure. These properties could include solubility, stability, melting point, boiling point, and others .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Potential
N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide, while not directly mentioned, is related to compounds investigated for their therapeutic potentials. A novel compound, YM-244769, has been studied for its pharmacological properties, specifically as a potent Na+/Ca2+ exchange (NCX) inhibitor. This compound preferentially inhibits NCX3, indicating a potential for neuroprotective drug development. The differential inhibition of NCX isoforms suggests a focused therapeutic application in protecting against hypoxia/reoxygenation-induced neuronal cell damage, emphasizing its utility in neurological disorders or injuries (Iwamoto & Kita, 2006).
Catalysis and Material Science
Research on palladium(II) and gold(I) complexes of a new O-functionalized N-heterocyclic carbene ligand demonstrates the application of similar molecular frameworks in catalysis and material science. The study details synthetic and structural aspects, showcasing the versatility of such compounds in facilitating diverse chemical transformations and contributing to the development of new materials and catalysts (Ray, Shaikh, & Ghosh, 2007).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds with structural features similar to N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide. Schiff bases derived from N-heterocyclic carbene precursors and their metal complexes have shown significant antibacterial activity against various pathogens. This highlights the potential of such compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Patil et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-19-10-5-3-2-4-9(10)8-14-12(17)13(18)15-11-6-7-20-16-11/h2-7H,8H2,1H3,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAKAVKRSIHNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2534388.png)


![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)
![2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2534397.png)

![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)

![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)
![{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B2534405.png)


![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2534409.png)
